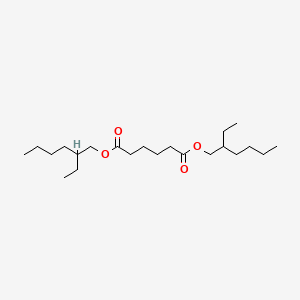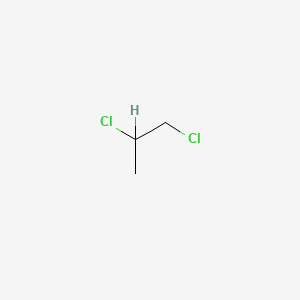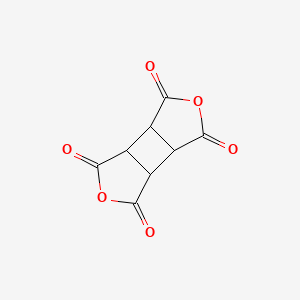
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical reactions occur efficiently. For example, the preparation might involve the use of liquid nitrogen for quenching, trypsinization for harvesting, and sonication for cracking . Additionally, microwave-assisted acid digestion using aqua regia followed by a two-step dilution procedure is another method used in the preparation of similar compounds .
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory methods to accommodate larger quantities. This often requires the use of industrial-grade equipment and adherence to stringent safety and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions under which these reactions occur can vary, but they often require precise control of temperature, pressure, and pH to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fragmentation reactions using electrospray ionization mass spectrometry can yield various structural elucidations and characterizations of synthetic and natural products .
Applications De Recherche Scientifique
The compound “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, the compound is explored for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, similar compounds like tranexamic acid competitively inhibit the activation of plasminogen to plasmin, thereby reducing fibrinolysis . The exact mechanism of action for “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” would involve detailed studies to identify its molecular targets and the pathways it influences.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” include other chemical substances with comparable structures and properties. Examples include tranexamic acid, zoledronic acid, and aminocaproic acid .
Uniqueness: What sets “this compound” apart from these similar compounds is its unique chemical structure and the specific applications it is suited for. While other compounds may share some properties, “this compound” offers distinct advantages in certain research and industrial contexts.
Conclusion
The compound “this compound” is a versatile chemical substance with significant potential in various scientific fields. Its unique properties and the ability to undergo diverse chemical reactions make it a valuable tool for researchers and industry professionals alike.
Propriétés
IUPAC Name |
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUOCJOEUNDEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClNNa2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7799051.png)
![potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B7799054.png)










